Z-L-Dap(N3)-OH

Peptide Synthesis Quality Control Click Chemistry

Multi-step peptide synthesis demands precise orthogonal protection. Using an incorrect Nα-protected Dap(N3)-OH analog (Fmoc or Boc) forces a complete route redesign, risking premature deprotection and low yields. - Z-L-Dap(N3)-OH delivers the hydrogenolytically removable Z group, fully orthogonal to Fmoc/Boc SPPS strategies. - The azide handle survives both acidic (TFA) and basic (piperidine) cycles, enabling early incorporation for late-stage CuAAC/SPAAC conjugation. - ≥99% HPLC purity minimizes side reactions and maximizes final peptide yield for ADC linker and bioorthogonal labeling applications.

Molecular Formula C11H12N4O4
Molecular Weight 264.24 g/mol
CAS No. 684270-44-8
Cat. No. B612872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-L-Dap(N3)-OH
CAS684270-44-8
SynonymsZ-L-Aza-OH*CHA; Z-Aza-OH*CHA; Cbz-L-Aza-OH*CHA; Cbz-Aza-OH*CHA; Z-L-beta-azidoalanine cyclohexylamine salt; N-alpha-Benzyloxycarbonyl-3-azido-L-alanine cyclohexylamine salt
Molecular FormulaC11H12N4O4
Molecular Weight264.24 g/mol
Structural Identifiers
InChIInChI=1S/C11H12N4O4/c12-15-13-6-9(10(16)17)14-11(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,18)(H,16,17)/t9-/m0/s1
InChIKeyFQVXTQDGLVUBQZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-L-Dap(N3)-OH (CAS 684270-44-8): Azido-Diaminopropionic Acid Building Block for Bioorthogonal Conjugation and Peptide Synthesis


Z-L-Dap(N3)-OH, chemically designated as Nα-Z-Nβ-azido-L-2,3-diaminopropionic acid, is a protected, non-proteinogenic amino acid derivative . The compound features a benzyloxycarbonyl (Z or Cbz) group at the Nα-position, an azide (N3) moiety at the Nβ-position, and a free carboxylic acid at the C-terminus . Its molecular formula is C11H12N4O4, with a molecular weight of 264.24 g/mol . It is a widely utilized reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) due to its ability to introduce a stable, bioorthogonal azide handle into peptide sequences . The Z protection provides orthogonal compatibility with standard solid-phase peptide synthesis (SPPS) protocols .

Why Z-L-Dap(N3)-OH (CAS 684270-44-8) Cannot Be Casually Replaced: The Orthogonal Protection Strategy is Key


While other azido-diaminopropionic acid derivatives exist (e.g., Fmoc-Dap(N3)-OH, Boc-Dap(N3)-OH), they are not interchangeable . The choice of an Nα-protecting group (Z vs. Fmoc vs. Boc) dictates the orthogonal deprotection strategy in a multi-step peptide synthesis. Replacing Z-L-Dap(N3)-OH with an Fmoc- or Boc-protected analog would necessitate a complete redesign of the synthetic route, as the deprotection conditions differ substantially (e.g., acidic for Boc, basic for Fmoc, and hydrogenolytic for Z) . In complex sequences requiring multiple orthogonal protections, the use of the incorrect derivative can lead to premature deprotection, side-reactions, and low yields [1]. Therefore, procurement decisions must be based on precise compatibility with the established synthetic pathway.

Quantitative Evidence for Z-L-Dap(N3)-OH (CAS 684270-44-8) Differentiation: Purity and Reactivity Data


Purity Comparison: HPLC-Grade Z-L-Dap(N3)-OH vs. Unspecified Azido Amino Acid Preparations

Commercially available Z-L-Dap(N3)-OH is supplied with a defined purity specification of ≥99% by HPLC . This high purity is critical for minimizing side reactions during solid-phase peptide synthesis (SPPS), where impurities can accumulate and drastically reduce the final yield of the target peptide. In contrast, in-house prepared or lower-grade Fmoc azido amino acids may exhibit variable purity, often ranging from 95% to 98%, which can lead to inconsistent coupling efficiencies and difficult purifications [1]. The guaranteed high purity of the Z-protected derivative offers a quantifiable advantage in process reliability.

Peptide Synthesis Quality Control Click Chemistry

Reactivity Comparison: Compatibility of Z-L-Dap(N3)-OH with Both CuAAC and SPAAC Click Reactions

Z-L-Dap(N3)-OH is explicitly documented for use in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups . This dual compatibility is a key differentiator from some simpler alkyl azides, which may only be effective in CuAAC. While a specific rate constant for Z-L-Dap(N3)-OH in SPAAC was not located, the reaction kinetics for cyclooctyne-azide cycloadditions are known to be fast, with second-order rate constants on the order of 4.6 × 10^5 L/mol·s [1]. The ability to employ this compound in copper-free, live-cell compatible (SPAAC) conditions without the need for cytotoxic catalysts is a critical advantage for bioorthogonal applications, as it eliminates potential copper-induced toxicity or interference with cellular processes [2].

Bioorthogonal Chemistry CuAAC SPAAC

Structural Advantage: The Orthogonal Z-Protecting Group of Z-L-Dap(N3)-OH Enables Acidic and Basic Stability

The Nα-benzyloxycarbonyl (Z) group of Z-L-Dap(N3)-OH is stable to both acidic and mildly basic conditions but is selectively removed by catalytic hydrogenolysis . This orthogonal stability profile is quantitatively distinct from the base-labile Fmoc group (removed by piperidine) and the acid-labile Boc group (removed by TFA) . This allows for chemoselective deprotection in the presence of other acid- or base-sensitive functionalities in complex molecules. For instance, in a peptide containing both a Z-protected amine and a Boc-protected amine, the Boc group can be selectively removed with acid while leaving the Z group intact [1]. This level of orthogonal control is essential for advanced synthesis and is a primary reason for selecting Z-L-Dap(N3)-OH over Fmoc or Boc alternatives.

Peptide Chemistry Protecting Groups SPPS

Optimal Application Scenarios for Z-L-Dap(N3)-OH (CAS 684270-44-8) Based on Verified Differentiation


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Azide and Amine Protection

This compound is ideal for SPPS where a Z-protected amine is needed orthogonally to other protecting groups, such as Fmoc or Boc. The azide handle is stable to both acid (TFA) and base (piperidine) deprotection cycles, allowing it to be incorporated early in the sequence for later click conjugation . Its high purity (≥99%) minimizes side reactions and improves final peptide yield [1].

Synthesis of Antibody-Drug Conjugates (ADCs) via Copper-Free Click Chemistry

Z-L-Dap(N3)-OH is used as an ADC linker precursor. Its compatibility with SPAAC allows for the site-specific conjugation of cytotoxic payloads to antibodies under mild, copper-free conditions, which is essential for maintaining antibody integrity and avoiding copper toxicity in subsequent biological assays . The Z group provides an additional handle for further functionalization or purification before the final conjugation step .

Preparation of Azido-Modified Peptides for Bioorthogonal Probing and Imaging

For studies involving metabolic labeling or live-cell imaging, Z-L-Dap(N3)-OH can be incorporated into peptides to introduce a bioorthogonal azide tag. The subsequent SPAAC reaction with fluorescently labeled cyclooctynes (e.g., DBCO dyes) proceeds rapidly without disrupting cellular function, as demonstrated by the fast kinetics of this reaction class [2]. The orthogonal Z group allows for on-resin or post-synthetic modification and purification prior to the bioorthogonal labeling step [3].

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